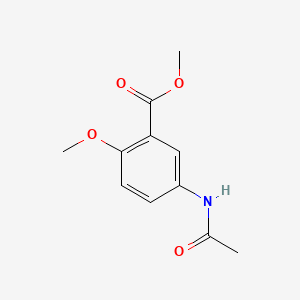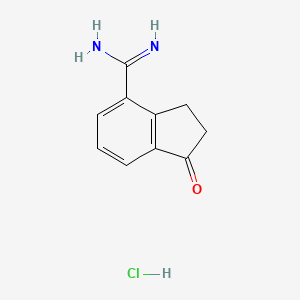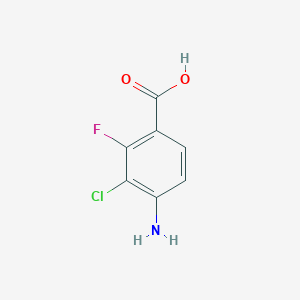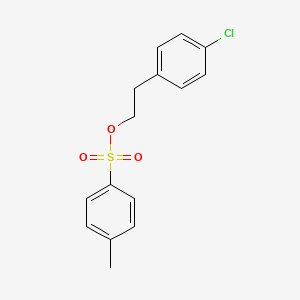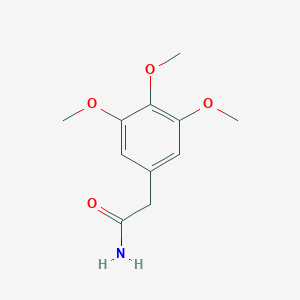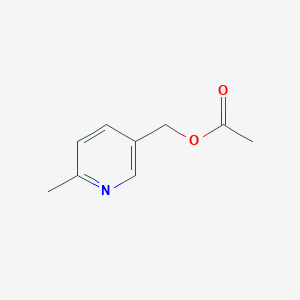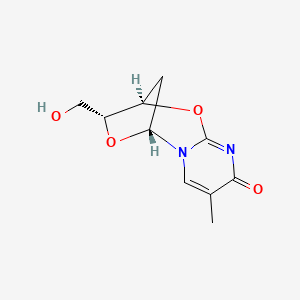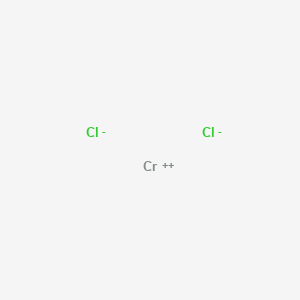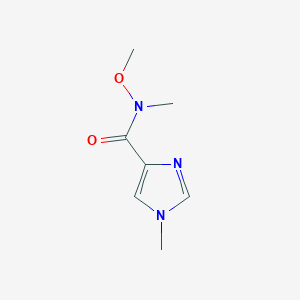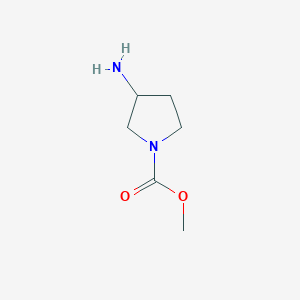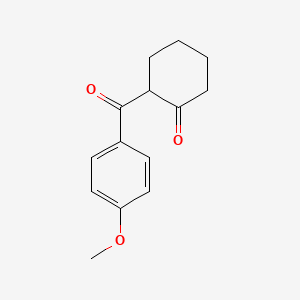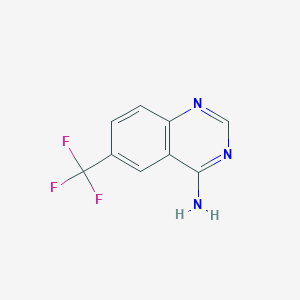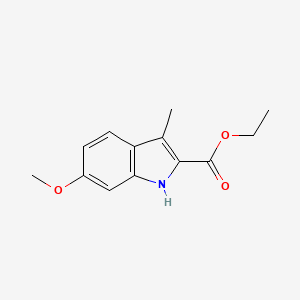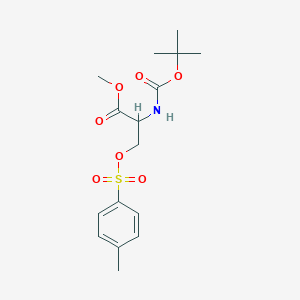
Boc-Ser(Tos)-OMe
描述
Boc-Ser(Tos)-OMe is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a toluene-4-sulfonyl (tosyl) group, and a propionic acid methyl ester moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Tos)-OMe typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Tosylate: The hydroxyl group is converted to a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the tosylate.
Deprotection: Free amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Boc-Ser(Tos)-OMe is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the modification of biomolecules for studying protein-protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of Boc-Ser(Tos)-OMe involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group during synthetic transformations, while the tosylate group acts as a good leaving group in substitution reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in various reactions.
相似化合物的比较
Similar Compounds
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid ethyl ester
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid isopropyl ester
Uniqueness
The uniqueness of Boc-Ser(Tos)-OMe lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, particularly in the synthesis of peptides and other biologically active molecules.
属性
分子式 |
C16H23NO7S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
methyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19) |
InChI 键 |
VVBLIPVUGGNLGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
